N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BIA or BrBIA, is a synthetic compound that has been researched for its potential use in cancer treatment. BIA belongs to the family of oxindole-based compounds, which have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has focused on synthesizing various acetamide derivatives through different chemical reactions, demonstrating the versatility and potential for customization of these compounds for specific applications. For example, one study detailed the synthesis of N-substituted acetamide derivatives as potential anti-diabetic agents, showcasing the methodological advancements in producing these compounds with desirable biological activities (Nazir et al., 2018).
Structural Characterization : Extensive structural characterization using techniques such as FTIR, FT-Raman, and NMR spectroscopy has been employed to determine the detailed molecular structure of acetamide derivatives. These studies not only confirm the expected chemical structure but also explore the impact of various substituents on the molecule's properties (Arjunan et al., 2014).
Potential Applications
Antimicrobial and Anticancer Properties : Several studies have investigated the biological activities of acetamide derivatives, including their antimicrobial and anticancer potentials. For instance, modifications of benzoxazole derivatives, including bromine substitution, have been studied for their antibacterial activity, providing insights into the structure-activity relationships that govern these properties (Aswathy et al., 2017). Additionally, bromophenol derivatives containing indolin-2-one moiety have been synthesized and shown to induce cell cycle arrest and apoptosis in human lung cancer cells, suggesting potential applications in cancer therapy (Guo et al., 2018).
Antioxidant Activity : The free radical scavenging activity of amidoalkyl-2-naphthol derivatives, closely related to the chemical structure of interest, has been explored through both experimental methods and quantum chemistry calculations. These studies contribute to a deeper understanding of the antioxidant mechanisms and potential therapeutic applications of these compounds (Boudebbous et al., 2021).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-15(13-4-2-3-5-14(13)19-10)16(21)17(22)20-12-8-6-11(18)7-9-12/h2-9,19H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNJECCIKWSEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
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